![molecular formula C20H13N3O3 B2486877 (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-28-0](/img/structure/B2486877.png)
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a member of the pyrroloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Overview of Pyrroloquinazolines
Pyrroloquinazolines are characterized by their unique heterocyclic structures that contribute to their biological properties. They have been implicated in various pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown potential in different biological assays, indicating its versatility as a therapeutic agent.
Anticancer Activity
Research indicates that pyrroloquinazolines exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-f]quinazoline have been shown to possess potent antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents in assays involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
Table 1: Anticancer Activity of Pyrroloquinazoline Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7f | MDA-MB-468 | 0.5 | Induction of apoptosis |
1 | MCF-7 | 1.2 | Inhibition of cell proliferation |
3e | HT-29 | 0.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that pyrroloquinazolines can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrroloquinazolines have demonstrated anti-inflammatory effects. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation .
Antimalarial Activity
Some derivatives within the pyrroloquinazoline class have shown promising antimalarial activity. For example, certain compounds displayed high efficacy against Plasmodium falciparum with IC50 values in the nanomolar range . This suggests potential for development into therapeutic agents for malaria treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrroloquinazoline scaffold can significantly influence biological activity. For instance, acylation at specific nitrogen positions has been correlated with enhanced potency against cancer cells .
Table 2: Structure-Activity Relationship Insights
Modification | Biological Activity | Observations |
---|---|---|
N-acylation | Increased anticancer potency | Enhanced solubility observed |
Aromatic substitution | Broader spectrum of activity | Improved interaction with targets |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrrolo[2,1-b]quinazoline derivatives against breast cancer cell lines. The results indicated that specific modifications led to an increase in cytotoxicity compared to unmodified compounds. The most potent derivative achieved an IC50 value of 0.5 µM in MDA-MB-468 cells .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, a selection of pyrroloquinazolines was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones comparable to standard antibiotics, suggesting potential for use in treating bacterial infections .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrroloquinazoline derivatives. For instance, derivatives with structural similarities to (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo have shown promising activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced antibacterial efficacy, suggesting that modifications in the compound's structure could lead to improved antimicrobial agents .
HIV Integrase Inhibition
The structural framework of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo has parallels with compounds designed as HIV integrase inhibitors. Such derivatives have been synthesized and tested for their ability to inhibit the integrase enzyme crucial for HIV replication. The findings suggest that modifications in the quinazoline ring could enhance antiviral activity, positioning this compound as a candidate for further investigation in the context of HIV treatment .
Synthesis and Characterization
The synthesis of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity. The synthetic pathways often focus on optimizing yield and minimizing by-products to ensure that the biological evaluations are conducted on high-purity samples .
Case Studies
Several case studies have documented the efficacy of related compounds:
These studies indicate a trend where structural modifications lead to enhanced biological activities.
属性
IUPAC Name |
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJNERRVKNNOW-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C\C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。